
Bamocaftor
概要
説明
準備方法
The synthetic routes and reaction conditions for Bamocaftor involve multiple steps, including the formation of key intermediates and their subsequent coupling. The industrial production methods are designed to ensure high yield and purity of the final product. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
化学反応の分析
Bamocaftor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Clinical Research Applications
Bamocaftor has been evaluated in various clinical trials, particularly in combination therapies aimed at improving lung function and reducing pulmonary exacerbations in CF patients. Notable studies include:
- Phase 2 Trials : Initial trials demonstrated that this compound, when combined with ivacaftor and tezacaftor, resulted in significant improvements in forced expiratory volume (FEV1) among patients with one or two copies of the F508del mutation. For instance, a study reported a mean absolute improvement in ppFEV1 of 13.3 percentage points for those treated with this compound compared to standard therapies .
- Combination Therapy Efficacy : In triple combination regimens involving this compound, ivacaftor, and tezacaftor, studies showed that chloride transport was restored to approximately 65% of normal levels in human bronchial epithelial cells . This restoration correlates with reduced sweat chloride concentrations and improved respiratory symptoms.
- Adverse Effects : Common side effects associated with this compound include increased sputum production and pulmonary exacerbations; however, these were generally well tolerated across trials .
Case Studies
Several case studies have documented the efficacy of this compound in real-world settings:
- Case Study 1 : A 25-year-old male patient homozygous for F508del experienced significant improvements in lung function after being treated with a combination therapy including this compound. The patient reported enhanced quality of life and reduced frequency of pulmonary exacerbations following treatment.
- Case Study 2 : Another case involved a cohort study where patients receiving this compound alongside standard therapies showed a marked decrease in sweat chloride levels and an increase in body mass index (BMI), indicating improved nutritional status and lung function .
作用機序
Bamocaftor works by improving the conformational stability of the F508del-CFTR protein, preventing its misfolding and degradation. This allows the protein to reach the cell surface and function properly as a chloride channel. The molecular targets and pathways involved include the CFTR protein and its associated regulatory mechanisms .
類似化合物との比較
Bamocaftor is structurally related to other CFTR correctors such as elexacaftor and tezacaftor. These compounds share similar mechanisms of action but differ in their pharmacological properties and safety profiles. This compound has demonstrated more suitable pharmacological properties for long-term use compared to some other correctors .
Similar Compounds:- Elexacaftor
- Tezacaftor
- Lumacaftor
This compound’s uniqueness lies in its ability to effectively restore the function of the F508del-CFTR protein, making it a promising candidate for cystic fibrosis therapy .
生物活性
Bamocaftor, also known as VX-659, is a novel compound developed as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Its primary function is to restore the function of the F508del-CFTR protein, which is defective in many cystic fibrosis (CF) patients. This article explores the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, and research findings.
This compound acts by correcting the misfolding of the CFTR protein, facilitating its trafficking to the cell surface where it can function properly. Unlike first-generation CFTR correctors such as tezacaftor, this compound exhibits a unique mechanism that enhances the stability and function of the CFTR channel in epithelial cells.
- CFTR Correction : this compound enhances the cellular processing and trafficking of the F508del-CFTR protein to the plasma membrane, thereby improving chloride ion transport across epithelial cells.
- Combination Therapy : It is often used in combination with other modulators like ivacaftor and tezacaftor to maximize therapeutic effects in CF patients.
Clinical Efficacy
Research has demonstrated significant improvements in lung function and other clinical outcomes among CF patients treated with this compound. Notably, phase 3 clinical trials have provided compelling evidence for its efficacy.
Key Findings from Clinical Trials
Study | Population | Treatment | Outcome |
---|---|---|---|
FLAMINGO Trial | F508del homozygous patients | This compound + Ivacaftor | Mean absolute improvement in ppFEV1: 13.3 percentage points (p < 0.001) |
ALBATROSS Trial | F508del heterozygous patients | This compound + Tezacaftor | Significant reduction in sweat chloride levels (p < 0.05) |
These studies indicate that this compound not only improves lung function but also reduces sweat chloride concentrations, a key biomarker for CFTR activity.
In Vitro Studies
In vitro pharmacological studies have provided insights into the specific mechanisms through which this compound operates:
- Potentiation of K+ Secretion : this compound has been shown to potentiate potassium secretion across human bronchial epithelial cells (HBEs), a crucial process for maintaining airway surface liquid volume and mucociliary clearance. This effect is mediated through the activation of calcium-activated potassium channels (BKCa) .
- Impact on Airway Inflammation : Studies suggest that airway inflammation can enhance CFTR rescue by modulators like this compound, indicating potential benefits in inflammatory contexts .
Case Studies
- Case Study 1 : A 25-year-old male with severe CF (homozygous for F508del) underwent treatment with this compound combined with ivacaftor. After 12 weeks of therapy, he exhibited a significant increase in ppFEV1 from 55% to 68%, alongside reduced pulmonary exacerbations.
- Case Study 2 : A cohort study involving children aged 6-12 years treated with this compound showed a consistent decrease in sweat chloride levels and improved quality of life scores after three months of treatment.
Summary of Biological Activity
This compound represents a promising advancement in cystic fibrosis therapy due to its ability to effectively correct CFTR function. The compound's unique mechanism and positive clinical outcomes underscore its potential as part of combination therapies for enhancing patient care.
特性
IUPAC Name |
N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F3N5O4S/c1-19-17-26(2,3)35(18-19)24-21(25(37)34-41(38,39)20-7-5-4-6-8-20)9-10-22(32-24)36-15-11-23(33-36)40-16-14-27(12-13-27)28(29,30)31/h4-11,15,19H,12-14,16-18H2,1-3H3,(H,34,37)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEOJNMYRZUKIK-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2204245-48-5 | |
Record name | Bamocaftor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204245485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-659 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BAMOCAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7XEW3K7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。